molecular formula C10H12O8 B14258625 Cyclohexane-1,1,2,2-tetracarboxylic acid CAS No. 223517-94-0

Cyclohexane-1,1,2,2-tetracarboxylic acid

Cat. No.: B14258625
CAS No.: 223517-94-0
M. Wt: 260.20 g/mol
InChI Key: RZIPTXDCNDIINL-UHFFFAOYSA-N
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Description

Cyclohexane-1,1,2,2-tetracarboxylic acid is an organic compound with the molecular formula C10H12O8. It is a derivative of cyclohexane, where four carboxylic acid groups are attached to the cyclohexane ring. This compound is known for its unique structural properties and its applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexane-1,1,2,2-tetracarboxylic acid can be synthesized through the oxidation of cyclohexene. The process involves introducing cyclohexene and oxygen into a reactor, where a catalyst facilitates the partial oxidation to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane-1,1,2,2-tetracarboxylic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other functional groups.

    Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce more highly oxidized carboxylic acids, while reduction can yield alcohols or aldehydes.

Scientific Research Applications

Cyclohexane-1,1,2,2-tetracarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which cyclohexane-1,1,2,2-tetracarboxylic acid exerts its effects involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can participate in various catalytic and biochemical processes. The molecular targets and pathways involved include metal ion coordination sites and enzyme active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexane-1,1,2,2-tetracarboxylic acid is unique due to its specific arrangement of carboxylic acid groups, which imparts distinct chemical and physical properties. This unique structure allows it to form specific coordination complexes and participate in reactions that similar compounds may not readily undergo.

Properties

CAS No.

223517-94-0

Molecular Formula

C10H12O8

Molecular Weight

260.20 g/mol

IUPAC Name

cyclohexane-1,1,2,2-tetracarboxylic acid

InChI

InChI=1S/C10H12O8/c11-5(12)9(6(13)14)3-1-2-4-10(9,7(15)16)8(17)18/h1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18)

InChI Key

RZIPTXDCNDIINL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)(C(=O)O)C(=O)O)(C(=O)O)C(=O)O

Origin of Product

United States

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